molecular formula C23H19ClN2O4S B3933788 1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide

1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide

Cat. No.: B3933788
M. Wt: 454.9 g/mol
InChI Key: ZGFKAHHZHJSMBJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide is a complex organic compound that features a sulfonyl group, a dibenzofuran moiety, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Dibenzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Formation of the Pyrrolidine Ring: This step may involve the cyclization of an appropriate amine precursor.

    Coupling Reactions: The final step involves coupling the dibenzofuran moiety with the pyrrolidine ring, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide can be compared with similar compounds such as:

    1-(4-chlorophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide: This compound has a phenyl group instead of a dibenzofuran moiety.

    1-(4-chlorophenyl)sulfonyl-N-benzofuran-3-ylpyrrolidine-2-carboxamide: This compound has a benzofuran moiety instead of a dibenzofuran moiety.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c24-15-7-10-17(11-8-15)31(28,29)26-13-3-5-20(26)23(27)25-16-9-12-19-18-4-1-2-6-21(18)30-22(19)14-16/h1-2,4,6-12,14,20H,3,5,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFKAHHZHJSMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)sulfonyl-N-dibenzofuran-3-ylpyrrolidine-2-carboxamide
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